![molecular formula C12H13NO B2406548 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one CAS No. 850875-64-8](/img/structure/B2406548.png)
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one, also known as spiroisoquinoline, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications.
Mécanisme D'action
The mechanism of action of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline is not fully understood, but it is believed to involve the interaction with specific molecular targets in cells. For instance, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been shown to bind to DNA and inhibit topoisomerase II activity, leading to the induction of apoptosis in cancer cells. Additionally, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been found to interact with GABA-A receptors, leading to the modulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
Spiroisoquinoline has been found to have several biochemical and physiological effects, including the modulation of ion channels, enzymes, and receptors. For instance, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. Moreover, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been found to modulate the activity of GABA-A receptors, leading to the potential treatment of anxiety and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline for lab experiments include its unique structure, which allows for the development of novel derivatives with potential applications in medicinal chemistry. Additionally, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives can be synthesized using various methods, making it a versatile compound for chemical synthesis. However, the limitations of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline for lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline, including the development of new derivatives with improved biological activity and specificity. Moreover, further research is needed to fully understand the mechanism of action of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline and its potential applications in drug discovery. Additionally, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
Spiroisoquinoline can be synthesized through various methods, including the Pictet-Spengler reaction and the Ugi reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid or amine in the presence of an acid catalyst. The Ugi reaction, on the other hand, involves the reaction of an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid in the presence of a catalyst.
Applications De Recherche Scientifique
Spiroisoquinoline has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. Moreover, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been shown to have potential as enzyme inhibitors, receptor antagonists, and ion channel blockers.
Propriétés
IUPAC Name |
spiro[2,3-dihydroisoquinoline-4,1'-cyclobutane]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-9-4-1-2-5-10(9)12(8-13-11)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQRTJVKPMLHSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)C3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide](/img/structure/B2406469.png)
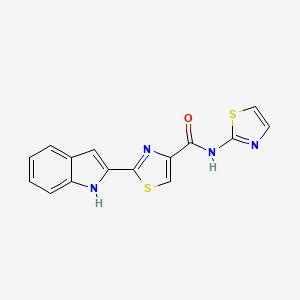
![4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2406472.png)

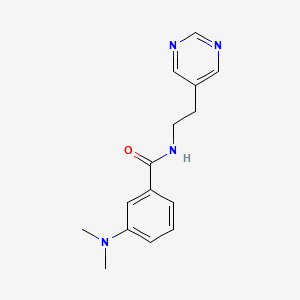
![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)
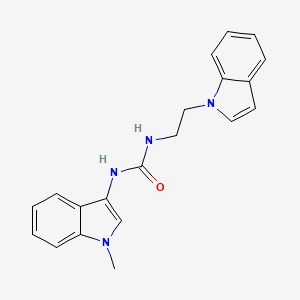
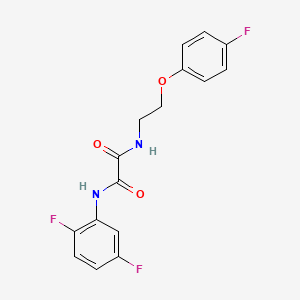

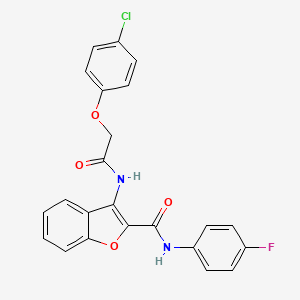
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2406482.png)
![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2406486.png)
![(Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2406487.png)